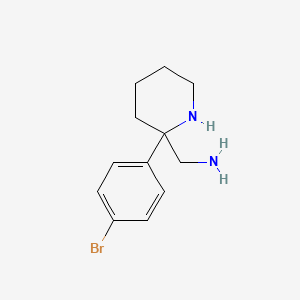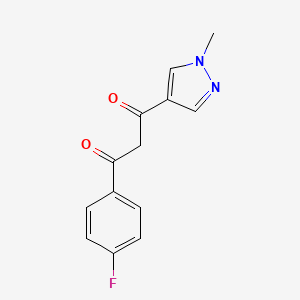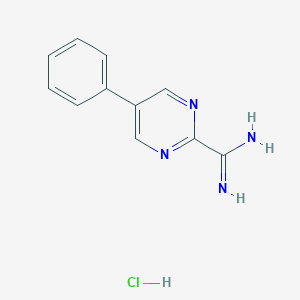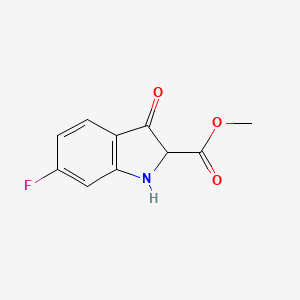
(2-Fluoro-5-methylpyridin-4-YL)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-methylpyridin-4-yl)methanamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a fluorine atom at the second position, a methyl group at the fifth position, and a methanamine group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methylpyridin-4-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-5-methylpyridine.
Nucleophilic Substitution: The fluorine atom at the second position is activated for nucleophilic substitution. This can be achieved using reagents such as sodium hydride (NaH) and methanol (CH3OH) to introduce the methanamine group.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (2-Fluoro-5-methylpyridin-4-yl)methanamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylpyridin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) and methanol (CH3OH) under anhydrous conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-5-methylpyridin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways by binding to receptor sites, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-2-yl)methanamine: Similar structure but lacks the fluorine atom.
(6-Fluoro-5-methylpyridin-3-yl)methanamine: Similar structure with the fluorine atom at a different position.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the second position enhances the compound’s reactivity and binding affinity in biological systems.
Positional Isomerism: The specific positioning of the functional groups in (2-Fluoro-5-methylpyridin-4-yl)methanamine distinguishes it from other isomers, affecting its chemical and biological properties.
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(2-fluoro-5-methylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,3,9H2,1H3 |
InChI Key |
PIKPCKJUJFDYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


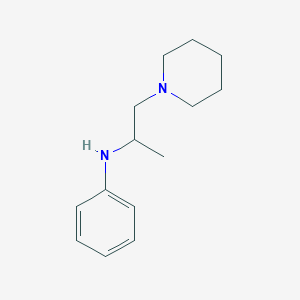
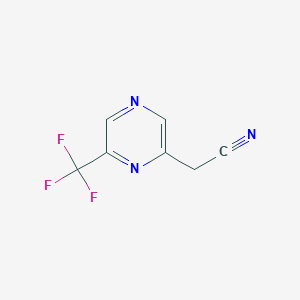
![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)

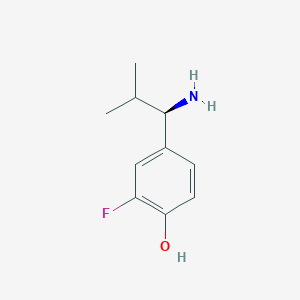
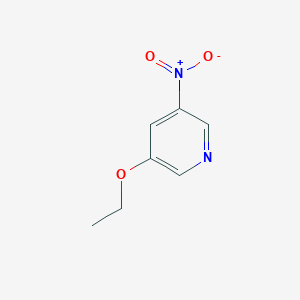
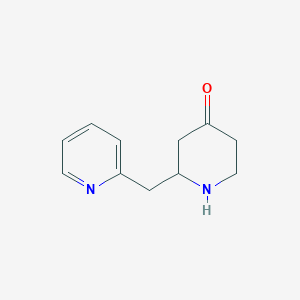
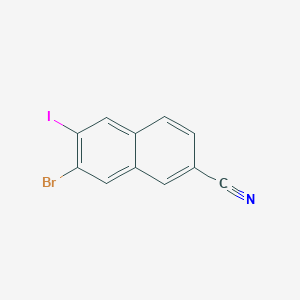
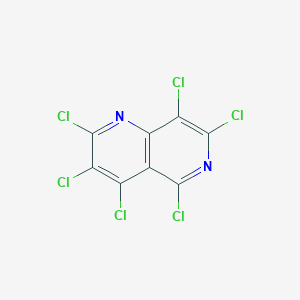
![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
